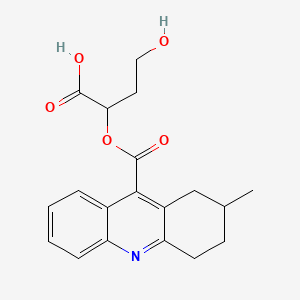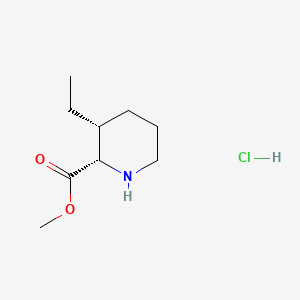
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-acetylpyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (2R)-1-acetylpyrrolidine-2-carboxylate, commonly referred to as DIPC, is a synthetic organic compound that has been used in scientific research for a variety of applications. DIPC is a versatile molecule that can be used in a variety of ways, from its use as a catalyst in chemical reactions to its use as a therapeutic agent in medical research. The purpose of
Applications De Recherche Scientifique
DIPC has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a therapeutic agent in medical research, and as a reagent in analytical chemistry. DIPC has also been used in the synthesis of various other compounds, such as polymers, nanomaterials, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of DIPC is not yet fully understood, however, it is believed to involve the formation of a complex between the molecule and the active site of the enzyme or receptor that it is targeting. This complex then binds to the active site, allowing the molecule to interact with the enzyme or receptor and induce a reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIPC are largely dependent on the specific application in which it is used. For example, when used as a therapeutic agent, DIPC can interact with receptors and enzymes in the body to produce a variety of effects, such as an anti-inflammatory response or an increase in metabolism. When used as a catalyst, DIPC can facilitate the formation of various chemical compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DIPC in laboratory experiments offers a number of advantages, such as its low cost, its ease of synthesis, and its versatility. It is also relatively safe to use, as it is non-toxic and has low levels of reactivity. However, there are some limitations to its use in laboratory experiments, such as its instability in certain conditions and its tendency to form unwanted byproducts.
Orientations Futures
The potential future directions for DIPC are numerous. For example, further research could be conducted on its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted on its use as a catalyst in organic synthesis, as well as its potential applications in medical research and analytical chemistry. Furthermore, DIPC could be used as a platform for the synthesis of various other compounds, such as polymers, nanomaterials, and pharmaceuticals. Finally, further research could be conducted on its potential applications in the field of renewable energy.
Méthodes De Synthèse
DIPC is synthesized through a condensation reaction of 1-acetylpyrrolidine-2-carboxylic acid and 2-chloro-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl chloride. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as methanol, in order to form the desired product. The reaction is typically carried out at room temperature and is generally complete within a few hours.
Propriétés
IUPAC Name |
(1,3-dioxoisoindol-2-yl) (2R)-1-acetylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-9(18)16-8-4-7-12(16)15(21)22-17-13(19)10-5-2-3-6-11(10)14(17)20/h2-3,5-6,12H,4,7-8H2,1H3/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUALTWECCAIIE-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H]1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-[(4-methoxyphenyl)methyl]-7-oxo-5-(trifluoromethyl)-6-azaspiro[2.5]octane-4-carboxylic acid](/img/structure/B6610205.png)
![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)
![5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B6610212.png)

![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)



![dimethyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B6610254.png)
![(2S,5R,6R)-6-[(5R)-5-amino-5-carboxypentanamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, bis(diethylamine)](/img/structure/B6610262.png)